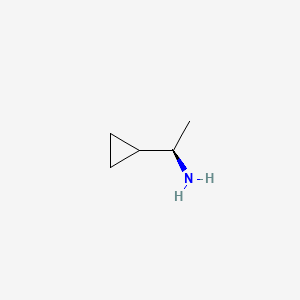

(R)-1-Cyclopropylethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-cyclopropylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4(6)5-2-3-5/h4-5H,2-3,6H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCXVGWKYIDNOS-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426811 | |

| Record name | (R)-1-CYCLOPROPYLETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-96-6 | |

| Record name | (R)-1-CYCLOPROPYLETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-Cyclopropylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-Cyclopropylethylamine chemical properties

An In-Depth Technical Guide to (R)-1-Cyclopropylethylamine: Properties, Synthesis, and Applications

Introduction

This compound is a chiral primary amine that has garnered significant attention in the fields of medicinal chemistry and asymmetric synthesis. Its structure, which incorporates a strained cyclopropyl ring adjacent to a chiral center, imparts unique physicochemical properties that are highly sought after in modern drug discovery. The cyclopropyl moiety is known to enhance metabolic stability, improve potency, and modulate the pKa of drug candidates, making it a valuable building block for creating novel therapeutics.[1][2] This guide provides a comprehensive overview of the chemical properties, scalable synthesis, and key applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor.[3] It is an air-sensitive compound and should be handled under an inert atmosphere.[4] Its chiral nature and the presence of the cyclopropyl group are central to its utility in synthetic chemistry.

Core Chemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁N | [5][6] |

| Molecular Weight | 85.15 g/mol | [5][6] |

| CAS Number | 6240-96-6 | [6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Solubility | Miscible with water | [5] |

| Boiling Point | Not explicitly available for the R-enantiomer; Racemic mixture: 93-94 °C | Inferred from general data |

| Density | Not explicitly available for the R-enantiomer; Racemic mixture: ~0.83 g/mL | Inferred from general data |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature.

Caption: Figure 1: Structure of this compound

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals in the aliphatic region. The cyclopropyl protons appear as complex multiplets at high field (~0.1-0.9 ppm). The methine proton (CH-N) is expected around 2.3-2.5 ppm. The methyl protons (CH₃) will appear as a doublet near 1.1 ppm. The amine protons (NH₂) typically show a broad singlet.[7][8] |

| ¹³C NMR | The cyclopropyl carbons are highly shielded, appearing upfield (~5-20 ppm). The methyl carbon is expected around 20-25 ppm, and the chiral methine carbon (CH-N) would be in the 50-60 ppm range.[7] |

| IR Spectroscopy | Primary amines show a characteristic pair of N-H stretching bands between 3300 and 3500 cm⁻¹ (one for symmetric stretch, one for asymmetric stretch). A C-N stretch is also expected.[8][9] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 85.1.[7] |

Synthesis and Chiral Purification

The synthesis of enantiomerically pure this compound is critical for its application in pharmaceuticals. While several methods exist, including asymmetric catalysis, a highly scalable and efficient approach involves the reductive amination of cyclopropyl methyl ketone followed by chiral resolution.[7]

Synthetic Workflow Overview

A robust, industrial-scale synthesis has been developed that utilizes inexpensive starting materials and avoids chromatographic purification.[7] The process involves three key stages:

-

Imine Formation: Condensation of cyclopropyl methyl ketone with a chiral amine, such as (S)-(-)-α-phenylethylamine, using a Lewis acid catalyst.

-

Diastereoselective Reduction: Reduction of the resulting imine to form a diastereomeric mixture of secondary amines.

-

Debenzylation and Resolution: Removal of the chiral auxiliary via hydrogenolysis to yield the racemic amine, followed by classical resolution using an enantiomerically pure acid to isolate the desired (R)-enantiomer. A more elegant approach refines the diastereomeric mixture before debenzylation or uses resolution to purify the final product to a high enantiomeric excess (>99% ee).[7]

Caption: Figure 2: Scalable workflow for synthesis and purification.

Detailed Experimental Protocol

The following protocol is adapted from a scalable synthesis method.[7]

Step 1: Imine Formation and Reduction

-

To a stirred mixture of (S)-(-)-α-phenylethylamine (1.0 eq) and cyclopropyl methyl ketone (0.85 eq) in anhydrous THF, add Ti(OiPr)₄ (2.9 eq) over 30 minutes at room temperature.

-

Scientist's Note: Ti(OiPr)₄ acts as a Lewis acid and a dehydrating agent, effectively driving the condensation reaction towards the imine product.

-

-

Heat the mixture to 70°C and maintain for 3 hours.

-

Cool the reaction to 0°C and add NaBH₄ (0.22 eq) portion-wise.

-

Scientist's Note: NaBH₄ is a mild and selective reducing agent for the imine, minimizing side reactions.

-

-

Stir the resulting suspension at 0°C for 1 hour, then slowly add ethanol and stir for an additional hour.

-

Quench the reaction with water, followed by the addition of 40 wt% aqueous NaOH. Filter the mixture through celite and concentrate the filtrate to yield the crude secondary amine.

Step 2: Debenzylation

-

Dissolve the crude amine in ethanol.

-

Add 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenate the mixture in a suitable reactor under H₂ pressure (e.g., 10 bar) at 70°C for 24 hours.

-

Scientist's Note: Pd/C catalyzes the hydrogenolysis of the benzylic C-N bond, cleaving the chiral auxiliary to release the primary amine.

-

-

After cooling, filter the mixture through celite to remove the catalyst. The filtrate contains the racemic 1-cyclopropylethylamine.

Step 3: Chiral Resolution

-

To the ethanolic solution of the racemic amine, add (R)-mandelic acid (1.25 eq) and stir for 1 hour at room temperature.

-

Concentrate the mixture and add MTBE to induce precipitation.

-

Heat the mixture to reflux for 1 hour, then cool to 5°C to complete crystallization of the diastereomeric salt.

-

Filter the precipitate and recrystallize from an MTBE/ethanol mixture to obtain the mandelate salt of (S)-1-cyclopropylethylamine with high diastereomeric purity.

-

Scientist's Note: The formation of diastereomeric salts allows for separation based on differences in solubility. The choice of resolving agent and solvent system is critical for efficient crystallization and high enantiomeric enrichment. To obtain the (R)-enantiomer, (S)-mandelic acid would be used, or the undesired (S)-enantiomer is crystallized out, leaving the (R)-enantiomer in the mother liquor.

-

-

The desired free (R)-amine can be liberated from its salt by treatment with a base (e.g., aq. NaOH) and extraction.

Applications in Medicinal Chemistry

The unique structural properties of the cyclopropyl group make this compound a privileged building block in drug design.

Role as a Chiral Synthon

As a chiral primary amine, it serves as a versatile starting point for synthesizing complex molecules. It is a key intermediate in the preparation of ROR-gamma modulators, which are investigated for treating inflammatory diseases like psoriasis.[7] Its primary amine handle allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation, to build the desired molecular architecture.

Caption: Figure 3: Role as a chiral building block in synthesis.

Impact of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group into a drug molecule can confer several advantages:[1][2]

-

Enhanced Metabolic Stability: The C-H bonds on the cyclopropyl ring are stronger than those in typical alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]

-

Increased Potency: The rigid, three-dimensional structure of the ring can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[2]

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence solubility and lipophilicity, which are critical for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[1]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated area or chemical fume hood.[4][10]

-

GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H302+H332 (Harmful if swallowed or if inhaled).[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), safety goggles or a face shield, and a lab coat.[10][11]

-

Storage: Store in a cool, well-ventilated, flame-proof area below 38°C.[10] Keep containers tightly sealed under an inert atmosphere, as the material is air-sensitive.[4] Keep away from heat, sparks, open flames, and other ignition sources.[11][12]

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move the person to fresh air. If swallowed, rinse mouth but do not induce vomiting, and call a poison center or doctor immediately.[4][11]

References

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 08(230). Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

PubChem. (n.d.). 1-Cyclopropylethanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. CAS 195604-39-8: (S)-1-Cyclopropylethylamine | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C5H11N | CID 7016286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

Technical Whitepaper: (R)-1-Cyclopropylethylamine

Structural Dynamics, Synthetic Utility, and Applications in Medicinal Chemistry

Executive Summary

(R)-1-Cyclopropylethylamine (CAS: 6240-96-6) represents a privileged chiral building block in modern medicinal chemistry. Distinguished by the unique electronic properties of the cyclopropyl ring—specifically its high ring strain (~27.5 kcal/mol) and

Molecular Architecture & Stereochemistry

The structural distinctiveness of this compound arises from the interplay between the strained cyclopropane ring and the adjacent chiral amine center.

1.1 Cyclopropyl Electronic Effects

Unlike aliphatic alkyl chains, the cyclopropane ring exhibits significant

-

Ring Strain: The ~60° bond angles create significant torsional strain, making the ring reactive towards ring-opening under harsh acidic conditions, yet stable enough to survive standard metabolic oxidation (e.g., CYP450).

-

Conformation: The "bisected" conformation is generally preferred, where the C-N bond aligns to bisect the cyclopropyl C-C-C angle, maximizing hyperconjugative stabilization.

1.2 Stereochemical Designation

The (R)-configuration at the

Synthetic Pathways & Process Chemistry

Scalable access to enantiopure this compound is achieved primarily through two robust methodologies: Asymmetric Reductive Amination (Chemical) and Lipase-Catalyzed Kinetic Resolution (Biocatalytic).

Method A: Asymmetric Reductive Amination (Industrial Standard)

This pathway utilizes a chiral auxiliary, typically (S)-(-)-1-phenylethylamine, to induce diastereoselectivity during the condensation with cyclopropyl methyl ketone.

Mechanism:

-

Condensation: Cyclopropyl methyl ketone reacts with (S)-1-phenylethylamine to form a chiral imine.

-

Reduction: The imine is reduced (e.g., using Raney Ni/H

or NaBH -

Hydrogenolysis: The chiral auxiliary is cleaved via catalytic hydrogenation (Pd/C), liberating the desired primary (R)-amine with high enantiomeric excess (ee >98%).

Method B: Enzymatic Kinetic Resolution

Racemic 1-cyclopropylethylamine can be resolved using lipases (e.g., Candida antarctica Lipase B) which selectively acylate the (R)-enantiomer (or (S)-enantiomer depending on the enzyme), allowing separation of the amide from the unreacted amine.

Physicochemical Properties & Characterization

Accurate characterization is vital for ensuring the integrity of this volatile chiral amine.

Table 1: Key Physicochemical Specifications

| Property | Specification | Notes |

| CAS Number | 6240-96-6 | (R)-isomer specific |

| Molecular Formula | C | MW: 85.15 g/mol |

| Appearance | Colorless liquid | Volatile, amine-like odor |

| Boiling Point | 100–105 °C | At 760 mmHg |

| Density | ~0.82 g/mL | At 25 °C |

| Chirality | (R)-enantiomer | Confirmed via Chiral HPLC/GC |

| Solubility | Miscible in water, EtOH | Forms stable HCl salts |

Spectroscopic Signature (¹H NMR in CDCl₃)

-

Cyclopropyl Ring: Characteristic high-field multiplets between

0.2 – 0.6 ppm (4H). -

Methine (CH-N): A quartet/multiplet around

2.0 – 2.5 ppm, coupling with the methyl group and cyclopropyl proton. -

Methyl Group: A doublet at

~1.0 ppm. -

Amine (NH₂): Broad singlet, chemical shift varies with concentration/solvent (typically

1.0 – 1.5 ppm).

Applications in Drug Discovery[1]

The this compound moiety acts as a bioisostere for isopropyl or tert-butyl groups, offering reduced lipophilicity and improved metabolic stability.

4.1 Therapeutic Areas[1]

-

ROR

Modulators: Used in the synthesis of substituted pyrazinones for treating autoimmune diseases (psoriasis, rheumatoid arthritis). The chiral center ensures precise orientation within the ligand-binding domain. -

Antivirals: Incorporated into HCV NS5B polymerase inhibitors to occupy hydrophobic pockets without incurring the metabolic penalty of aliphatic chains.

-

Calcimimetics: Analogs of Cinacalcet utilize this motif to modulate the calcium-sensing receptor (CaSR).

Experimental Protocol: Synthesis of this compound HCl

Objective: Synthesis of the hydrochloride salt to ensure stability and enantiomeric purity.

Reagents:

-

Cyclopropyl methyl ketone (1.0 eq)[2]

-

(S)-(-)-1-Phenylethylamine (1.05 eq)

-

Titanium(IV) isopropoxide (1.2 eq)

-

Sodium borohydride (1.5 eq)

-

Pd/C (10% w/w, catalytic)

-

Solvents: THF, Methanol, Ethanol

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a dry reactor with THF and Cyclopropyl methyl ketone.

-

Add (S)-(-)-1-Phenylethylamine followed by dropwise addition of Ti(OiPr)

at 0°C. -

Stir at ambient temperature for 12–18 hours. Monitor by TLC/GC for disappearance of ketone.

-

-

Reduction:

-

Cool the mixture to -10°C.

-

Add NaBH

portion-wise (Caution: Exothermic, gas evolution). -

Quench with NaOH (1M), filter off titanium salts, and extract with ethyl acetate.

-

Concentrate to obtain the diastereomeric secondary amine. Optional: Crystallize the salt (e.g., mandelate) to upgrade diastereomeric ratio.

-

-

Hydrogenolysis (Debenzylation):

-

Dissolve the secondary amine in Ethanol/Acetic acid.

-

Add Pd/C catalyst.

-

Hydrogenate at 50 psi and 50°C for 24 hours.

-

Filter catalyst and concentrate.

-

-

Salt Formation:

-

Dissolve the crude oil in diethyl ether.

-

Bubble anhydrous HCl gas or add HCl in dioxane at 0°C.

-

Filter the white precipitate (this compound HCl) and dry under vacuum.

-

Quality Control:

-

Purity: >98% by HPLC.

-

Chiral Purity: >99% ee (determined by Chiral GC using a cyclodextrin-based column).

References

-

PubChem. (2025).[3][4][5][6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines (US20210395185A1).

-

Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. Retrieved from [Link]

-

MDPI. (2024). Enzymatic Kinetic Resolution of Racemic Amines. Retrieved from [Link][7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H11N | CID 7016286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Monograph: Spectroscopic Characterization of (R)-1-Cyclopropylethylamine

This technical guide provides a comprehensive spectroscopic and analytical profile of (R)-1-Cyclopropylethylamine, a critical chiral building block in pharmaceutical synthesis.

Executive Summary

This compound (CAS: 6240-96-6) is a high-value chiral amine intermediate used extensively in the synthesis of pharmaceutical agents, particularly those targeting CNS receptors and viral polymerases. Its structural uniqueness lies in the cyclopropyl moiety, which imparts significant ring strain and specific steric properties, and the chiral center at the

Physicochemical Profile

| Property | Data |

| IUPAC Name | (1R)-1-Cyclopropylethanamine |

| CAS Registry | 6240-96-6 (R-isomer); 25664-85-3 (Racemate) |

| Molecular Formula | |

| Molecular Weight | 85.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~95–98 °C (at 760 mmHg) |

| Density | 0.8–0.9 g/mL |

| Chirality | (R)-Enantiomer |

| Solubility | Miscible with water, ethanol, and common organic solvents |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is characterized by the distinct high-field signals of the cyclopropyl protons, resulting from the magnetic anisotropy of the strained ring.

H NMR Data (400 MHz, DMSO-

)

Note: Chemical shifts may vary slightly depending on concentration and pH.

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 0.16 – 0.24 | Multiplet | 1H | Cyclopropyl | Shielded by ring current anisotropy. |

| 0.30 – 0.38 | Multiplet | 1H | Cyclopropyl | Diastereotopic nature of ring protons. |

| 0.38 – 0.48 | Multiplet | 2H | Cyclopropyl | Remaining ring methylene protons. |

| 0.80 – 0.90 | Multiplet | 1H | Cyclopropyl | Methine proton of the ring. |

| 1.16 | Doublet ( | 3H | Methyl ( | Coupled to the |

| 2.34 – 2.42 | Multiplet | 1H | Deshielded by the adjacent nitrogen. | |

| ~1.5 – 2.0 | Broad Singlet | 2H | Exchangeable; shift is concentration/solvent dependent. |

C NMR Data (Inferred/Reference)

-

Cyclopropyl

: -

Cyclopropyl

: -

Methyl (

): -

-Carbon (

Mass Spectrometry (MS)

The mass spectrum follows characteristic amine fragmentation pathways, dominated by

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

-

Molecular Ion (

): m/z 85.1[4] -

Base Peak: Typically m/z 44 or 56 (depending on fragmentation energetics).

Fragmentation Pathway Logic:

-

-Cleavage: The bond adjacent to the nitrogen breaks.[3]

-

Loss of Methyl radical (

) -

Loss of Cyclopropyl radical (

)

-

Figure 1: Primary fragmentation pathways in the Mass Spectrum of 1-Cyclopropylethylamine.

Infrared Spectroscopy (IR)

Key functional group absorptions confirm the primary amine and cyclopropyl ring.

| Wavenumber ( | Vibration Mode | Assignment |

| 3300 – 3400 | N-H Stretch | Primary amine doublet (asymmetric/symmetric). |

| 3000 – 3080 | C-H Stretch | Cyclopropyl ring C-H (distinctive >3000 |

| 2850 – 2960 | C-H Stretch | Alkyl methyl group. |

| 1580 – 1650 | N-H Bend | Scissoring vibration of |

| 1000 – 1050 | Ring Breathing | Characteristic cyclopropane ring deformation. |

Chiral Purity & Resolution Protocols

Ensuring the enantiomeric excess (ee) of the (R)-isomer is critical.

Analytical Method (Chiral GC)

-

Column: Cyclodextrin-based capillary column (e.g.,

-DEX 120 or equivalent). -

Carrier Gas: Helium.[4]

-

Detection: FID.

-

Separation Principle: The cyclodextrin cavity interacts differentially with the (R) and (S) enantiomers, causing distinct retention times.

Resolution Workflow

The (R)-enantiomer is often obtained via enzymatic resolution or classical chemical resolution using chiral acids (e.g., Mandelic acid or Tartaric acid).

Figure 2: Workflow for the isolation and quality control of this compound.

Experimental Handling & Safety

Protocol 1: Handling & Storage

-

Atmosphere: Store under inert gas (Nitrogen or Argon). The amine is sensitive to

(carbamate formation). -

Temperature: Refrigerate (2–8 °C) to minimize degradation.

-

Safety: High flammability (Flash point < 20 °C). Use spark-proof tools. Corrosive to skin/eyes; use nitrile gloves and face shield.

Protocol 2: Sample Preparation for NMR

-

Dissolve ~10 mg of the amine in 0.6 mL of DMSO-

or -

Note: In

, traces of HCl (from solvent decomposition) may shift the amine peaks or broaden the NH signal. Filtration through basic alumina is recommended if the solvent is aged.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7016286, this compound. Retrieved from [Link]

- Google Patents.Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines (US20210395185A1). Contains detailed NMR data for the mandelic acid salt and free amine.

-

MDPI (2020). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids. Discusses enzymatic resolution of cyclopropyl amines. Retrieved from [Link]

Sources

(1R)-1-Cyclopropylethanamine: Strategic Synthesis & Precursor Guide

Topic: (1R)-1-Cyclopropylethanamine Synthesis Precursors Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

(1R)-1-cyclopropylethanamine (CAS: 6240-96-6) is a high-value chiral pharmacophore found in antiretrovirals, calcimimetics, and GPCR ligands. Its structural rigidity—conferred by the cyclopropyl ring—enhances metabolic stability and receptor binding affinity compared to acyclic alkyl amines. However, the synthesis of this moiety presents two distinct challenges: enantiomeric purity (avoiding the (1S) distomer) and chemoselectivity (preventing cyclopropyl ring opening under acidic or catalytic conditions).

This guide analyzes the primary precursors and details two validated synthetic workflows: the Ellman Auxiliary approach (chemical standard) and

Part 1: Strategic Precursor Selection

The choice of precursor dictates the synthetic route, atom economy, and safety profile. While several routes exist, Methyl Cyclopropyl Ketone (MCPK) is the dominant industrial precursor due to its direct structural homology to the target.

Comparative Analysis of Core Precursors

| Precursor | Structure | Synthetic Route | Pros | Cons |

| Methyl Cyclopropyl Ketone (MCPK) | Asymmetric Reductive Amination / Transamination | Direct access to carbon skeleton; Commercially available; Scalable. | Volatile; Flammable; Requires chiral induction (catalyst/enzyme). | |

| Cyclopropanecarbonitrile | Grignard Addition ( | High atom economy for racemic synthesis. | Safety hazards (HCN generation); Difficult enantiocontrol; Cryogenic conditions often required. | |

| Cyclopropanecarbaldehyde | Imine formation + Methyl-Organometallic Addition | Versatile for different alkyl chains. | Requires stoichiometric organometallics; Lower atom economy; Aldehyde stability issues. | |

| Cyclopropyl Methyl Ketoxime | Asymmetric Hydrogenation | Atom efficient. | Requires expensive Rh/Ir chiral phosphine catalysts; High pressure |

Recommendation

For the synthesis of the specific (1R) enantiomer, MCPK is the superior precursor. It avoids the cryogenic handling of Grignard reagents required by nitriles and serves as the ideal substrate for both Ellman auxiliary condensation and enzymatic transamination.

Part 2: The Chemical Standard – Ellman Auxiliary Protocol

The condensation of MCPK with (R)-tert-butanesulfinamide (Ellman’s Auxiliary) is the most reliable chemical method for generating (1R)-1-cyclopropylethanamine with high enantiomeric excess (>98% ee).

Mechanism & Causality[1][2]

-

Condensation: The bulky tert-butyl group prevents racemization and directs nucleophilic attack. Titanium(IV) ethoxide is essential here; it acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the ketimine.

-

Reduction: The stereochemistry is determined by the reducing agent.

-

L-Selectride (bulky) typically attacks the re-face or si-face based on the lowest energy transition state (Zimmerman-Traxler model), often yielding high diastereoselectivity.

-

NaBH₄ is less selective for ketimines but can be tuned with additives.

-

-

Hydrolysis: The sulfinyl group is acid-labile. Critical Caution: The cyclopropyl ring is sensitive to strong acids (cyclopropylcarbinyl rearrangement). Hydrolysis must be performed with controlled acidity (HCl/MeOH) at moderate temperatures.

Validated Protocol

Step 1: Ketimine Formation

-

Charge a reactor with Methyl Cyclopropyl Ketone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in THF.

-

Add Ti(OEt)₄ (2.0 eq) slowly under

atmosphere. -

Heat to reflux (60-70°C) for 12–24 hours. Monitor by TLC/HPLC for disappearance of ketone.

-

Workup: Cool to RT. Quench with brine. The Ti salts will precipitate as a thick white slurry. Filter through Celite. Dry organic layer (

) and concentrate to yield the N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

-

Dissolve ketimine in dry THF at -48°C to -78°C.

-

Add L-Selectride (1.1 eq) dropwise. (Note: Screen NaBH₄ vs. L-Selectride on small scale to confirm which yields the (1R)-amine diastereomer with the chosen auxiliary enantiomer).

-

Warm to RT and stir for 2 hours.

-

Quench with saturated

. Extract and purify the sulfinamide intermediate.

Step 3: Deprotection

-

Dissolve intermediate in MeOH.

-

Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 30 mins. Do not heat.

-

Concentrate to obtain (1R)-1-cyclopropylethanamine hydrochloride .

Workflow Visualization

Figure 1: The Ellman Auxiliary workflow for asymmetric amine synthesis.

Part 3: The Green Standard – Biocatalytic Transamination

For industrial scale-up, biocatalysis using

Mechanism

The enzyme utilizes Pyridoxal 5'-phosphate (PLP) as a cofactor.[1]

-

The enzyme accepts an amino group from a donor (e.g., Isopropylamine).

-

The aminated PLP (PMP) transfers the amine to the MCPK acceptor.

-

The enzyme's chiral pocket dictates the facial attack, yielding the (1R)-amine exclusively.

Protocol Overview

-

Enzyme: (R)-selective

-Transaminase (e.g., Arthrobacter sp. variants, commercially available from Codexis or enzymatics suppliers). -

Donor: Isopropylamine (IPA) – preferred because the byproduct is acetone, which is volatile and drives equilibrium if removed.

-

Buffer: Potassium Phosphate (pH 7.0–8.0).

-

Cofactor: PLP (0.1–1 mM).

Experimental Setup

-

Reaction Mix: 100 mM Phosphate Buffer (pH 7.5), 1 mM PLP, 1M Isopropylamine (Donor), 50 mM MCPK (Substrate).

-

Catalyst: Add lyophilized

-TA powder (loading depends on specific activity, typically 1–5 g/L). -

Conditions: Shake at 30°C, 150 rpm for 24 hours.

-

Workup: Acidify to pH 2 (to protonate amine), extract unreacted ketone with MTBE. Basify aqueous phase to pH 12, extract product into MTBE/DCM. Evaporate solvent.

Biocatalytic Cycle Visualization

Figure 2: The ping-pong bi-bi mechanism of

Part 4: Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous validation of the stereochemistry.

Enantiomeric Excess (ee) Determination[3][4]

-

Derivatization: React the product with Mosher's Acid Chloride ((R)- or (S)-MTPA-Cl).

-

Analysis:

NMR or -

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

-

Detection: UV at 210 nm (low absorption for aliphatic amines; derivatization with benzoyl chloride may be necessary for UV detection).

-

Impurity Profile

-

Cyclopropyl Ring Opening: Check for 2-pentanone derivatives or linear alkene impurities using GC-MS. These indicate acid-catalyzed ring opening during workup.

References

-

Ellman, J. A., et al. (1999).[2] "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry. Link

-

Robby, M., et al. (2023). "Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades." ACS Catalysis. Link

-

Thermo Fisher Scientific. (2021). "Safety Data Sheet: Cyclopropyl Methyl Ketone." Link

-

Codexis. (2016).[3] "Transaminase Biocatalysis: Optimization and Application." Green Chemistry. Link

-

Beilstein Journals. (2013). "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry. Link

Sources

An In-depth Technical Guide to the Physical Properties of (R)-1-Cyclopropylethylamine

Introduction

(R)-1-Cyclopropylethylamine, a chiral amine of significant interest in medicinal chemistry and drug development, presents a unique combination of a rigid cyclopropyl group adjacent to a stereogenic center. This structural motif is increasingly incorporated into pharmaceutical candidates to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1] A thorough understanding of the physical properties of this compound is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination, offering a foundational resource for researchers and drug development professionals.

Chemical Structure and Identifiers:

-

IUPAC Name: (1R)-1-cyclopropylethanamine[2]

-

CAS Number: 6240-96-6[2]

-

Molecular Formula: C₅H₁₁N[2]

-

Molecular Weight: 85.15 g/mol [2]

-

InChIKey: IXCXVGWKYIDNOS-SCSAIBSYSA-N[2]

-

SMILES: CN[2]

Core Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for the racemic mixture (1-cyclopropylethylamine), specific experimental values for the (R)-enantiomer are not widely reported in the literature. Predicted values, where provided, offer a valuable estimation based on computational models.

| Physical Property | Value | Source (Citation) | Notes |

| Boiling Point | 90-92 °C | For the racemic mixture. Enantiomers typically have very similar boiling points. | |

| Melting Point | -68 °C | [3] | |

| Density | 0.920 ± 0.06 g/cm³ | Predicted value for the racemic mixture. | |

| Solubility in Water | 20 g/L (at 25 °C) | [4] | Slightly soluble. This contradicts some sources stating miscibility; caution is advised. |

| pKa | 10.87 ± 0.29 | [4] | Predicted value. The amine group imparts basicity. |

| Optical Rotation, [α]D | Data not available | Specific experimental value for the (R)-enantiomer is not readily found in the literature. |

Spectroscopic Characterization

Expected ¹H NMR Spectral Features

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Cyclopropyl protons (CH₂ and CH): These protons will appear in the upfield region, typically between 0.0 and 1.0 ppm. Due to the rigid ring structure, they will likely show complex splitting patterns (multiplets) resulting from geminal and vicinal coupling.

-

Methine proton (CH-NH₂): This proton, being adjacent to the nitrogen atom and the cyclopropyl group, is expected to be a multiplet in the range of 2.5-3.5 ppm.

-

Methyl protons (CH₃): The methyl group protons will appear as a doublet in the upfield region, likely between 1.0 and 1.5 ppm, due to coupling with the adjacent methine proton.

-

Amine protons (NH₂): These protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration, usually between 1.0 and 3.0 ppm.

Expected ¹³C NMR Spectral Features

The carbon-13 NMR spectrum provides information about the carbon skeleton.

-

Cyclopropyl carbons (CH₂ and CH): These carbons are expected to resonate at a high field, typically between 0 and 20 ppm.

-

Methine carbon (CH-NH₂): This carbon, attached to the nitrogen atom, will be deshielded and is expected to appear in the range of 40-60 ppm.

-

Methyl carbon (CH₃): The methyl carbon should appear in the upfield region, likely between 15 and 25 ppm.

Expected IR Spectral Features

The infrared spectrum is useful for identifying key functional groups.

-

N-H stretch: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl ring may show slightly higher frequency stretching vibrations (around 3000-3100 cm⁻¹) compared to the ethyl group.

-

N-H bend: The N-H bending vibration (scissoring) is expected in the region of 1590-1650 cm⁻¹.

-

C-N stretch: The C-N stretching vibration will likely appear in the range of 1000-1250 cm⁻¹.

Experimental Protocols for Physical Property Determination

The following sections detail standardized, step-by-step methodologies for determining key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Boiling Point

The boiling point is a fundamental physical property that is indicative of the volatility of a substance and is influenced by intermolecular forces. For a primary amine like this compound, hydrogen bonding is a significant intermolecular force.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus. A microscale distillation setup is recommended to minimize sample loss.

-

Sample Preparation: Place a small, accurately measured volume of this compound into the distillation flask, along with a boiling chip to ensure smooth boiling.

-

Heating: Gently heat the distillation flask using a heating mantle or an oil bath.

-

Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation apparatus to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

-

Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

-

Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be applied using a nomograph or the Clausius-Clapeyron equation for highly accurate measurements.

Causality and Self-Validation:

The choice of a simple distillation method is appropriate for a pure liquid. The presence of a constant boiling point throughout the distillation process serves as an indicator of the sample's purity. A wide boiling range would suggest the presence of impurities.

Caption: Workflow for Boiling Point Determination.

Determination of Optical Rotation

Optical rotation is a critical physical property for a chiral molecule, defining its ability to rotate the plane of polarized light. The direction and magnitude of this rotation are unique to each enantiomer.

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a blank (the solvent to be used for the sample).

-

Sample Preparation: Prepare a solution of this compound of a known concentration (c) in a suitable solvent (e.g., ethanol or methanol). The concentration is typically expressed in g/mL.

-

Filling the Polarimeter Tube: Carefully fill the polarimeter tube of a known path length (l), typically in decimeters (dm), with the prepared solution, ensuring no air bubbles are present.

-

Measurement: Place the filled tube in the polarimeter and measure the observed rotation (α). The measurement is typically performed at a standard wavelength (e.g., the sodium D-line at 589 nm) and temperature (e.g., 20 °C or 25 °C).

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (c × l)

Causality and Self-Validation:

The specific rotation is an intrinsic property of a chiral compound. The experiment's validity is ensured by careful calibration of the polarimeter, accurate preparation of the solution, and precise measurement of the observed rotation. Repeating the measurement multiple times and obtaining consistent results validates the data. For this compound, a non-zero optical rotation would confirm its enantiomeric nature.

Caption: Workflow for Optical Rotation Measurement.

Determination of Solubility

Assessing the solubility of this compound in various solvents, particularly aqueous media, is crucial for its application in drug development and biological assays.

Methodology:

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).

-

Sample Preparation: Add a known amount of this compound to a fixed volume of the chosen solvent in a vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

Phase Separation: Centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully extract an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as HPLC-UV or GC-FID, against a calibration curve.

Causality and Self-Validation:

This method directly measures the equilibrium solubility. The use of a calibrated analytical method for quantification ensures accuracy. Performing the experiment in triplicate and obtaining a low standard deviation validates the results. The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.

Conclusion

This technical guide provides a detailed overview of the physical properties of this compound, a compound of growing importance in the pharmaceutical sciences. While there are gaps in the publicly available experimental data, particularly concerning its specific optical rotation and spectroscopic profiles, the information and protocols presented herein offer a robust foundation for researchers. The provided methodologies for determining key physical properties are grounded in established scientific principles, ensuring that future experimental work can be conducted with a high degree of accuracy and confidence. As the use of this compound and its derivatives continues to expand, a comprehensive and experimentally verified dataset of its physical properties will be an invaluable asset to the scientific community.

References

-

(R)-(-)-1-Cyclohexylethylamine, ChiPros 98%, ee 94+% - Fisher Scientific. Fisher Scientific.

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Application - Longdom Publishing. Longdom Publishing.

-

This compound | C5H11N | CID 7016286 - PubChem. National Center for Biotechnology Information.

-

CYCLOPROPYLAMINE - Ataman Kimya. Ataman Kimya.

-

1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem. National Center for Biotechnology Information.

-

US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents. Google Patents.

-

1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem. National Center for Biotechnology Information.

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. National Center for Biotechnology Information.

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

Chemical Safety Data Sheet MSDS / SDS - (S)-1-CYCLOPROPYLETHYLAMINE HYDROCHLORIDE - ChemicalBook. ChemicalBook.

-

(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. ResearchGate.

-

Cyclopropylamine - the NIST WebBook - National Institute of Standards and Technology. National Institute of Standards and Technology.

-

1-CYCLOPROPYL-ETHYLAMINE 1621-24-5 wiki - Guidechem. Guidechem.

-

1 - SAFETY DATA SHEET. Fisher Scientific.

-

1-CYCLOPROPYLETHANOL(765-42-4) IR Spectrum - ChemicalBook. ChemicalBook.

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

-

1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry - Reddit. Reddit.

-

Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem. National Center for Biotechnology Information.

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. National Center for Biotechnology Information.

-

Cyclopropane - the NIST WebBook - National Institute of Standards and Technology. National Institute of Standards and Technology.

-

Cyclohexylamine - the NIST WebBook - National Institute of Standards and Technology. National Institute of Standards and Technology.

-

(R)-1-(Cyclopropylethyl)amine | 6240-96-6, (R) - Echemi. Echemi.

Sources

Stereoisomerism of 1-Cyclopropylethylamine: A Technical Guide for Drug Discovery

Here is the in-depth technical guide on the stereoisomerism of 1-cyclopropylethylamine.

Executive Summary

1-Cyclopropylethylamine (CAS: 1621-24-5) represents a critical pharmacophore in modern medicinal chemistry.[1] Structurally, it serves as a rigidified, metabolically stable bioisostere of the isopropyl amine moiety. The introduction of the cyclopropyl group adjacent to the chiral center imparts unique steric constraints and electronic properties (

This guide addresses the stereochemical challenges associated with this moiety, providing validated protocols for its asymmetric synthesis, resolution, and analytical characterization.

Structural & Stereochemical Analysis[1]

Absolute Configuration Assignment

The chirality of 1-cyclopropylethylamine arises at the

Stereochemical Outcome:

-

(S)-1-cyclopropylethylamine: When the Hydrogen is oriented away from the viewer, the sequence 1

2 -

(R)-1-cyclopropylethylamine: The sequence follows a clockwise direction.[1]

Bioisosteric Significance

The cyclopropyl group is not merely a space-filler; it significantly alters the physicochemical profile compared to an isopropyl group:

-

Metabolic Stability: The cyclopropyl ring is resistant to CYP450-mediated hydroxylation relative to the methine C-H of an isopropyl group.[1]

-

Electronic Effects: The cyclopropyl group exerts an electron-donating effect via conjugation (Walsh orbitals) with the adjacent electron-deficient centers, potentially influencing the pKa of the amine (approx. pKa 10.7).[1]

Synthetic Pathways: "The Make Phase"

Researchers typically employ two primary strategies to access enantiopure 1-cyclopropylethylamine: Asymmetric Synthesis (using Ellman's Auxiliary) and Enzymatic Kinetic Resolution .[1]

Route A: Asymmetric Synthesis (Ellman’s Sulfinamide)

This method is preferred for de novo synthesis due to its high diastereoselectivity and scalability.[1]

Protocol:

-

Condensation: React cyclopropyl methyl ketone with (

)-2-methyl-2-propanesulfinamide in the presence of Ti(OEt) -

Reduction: Reduce the ketimine using NaBH

at -48°C. The bulky tert-butyl group on the auxiliary directs the hydride attack, typically yielding the diastereomer with >95:5 dr.[1] -

Deprotection: Cleave the sulfinyl group using HCl/Dioxane to yield the chiral amine hydrochloride salt.[1]

Route B: Enzymatic Kinetic Resolution (Green Chemistry)

Ideal for resolving racemic starting material.[1] Candida antarctica Lipase B (CALB) is the industry standard for this transformation.[1]

Protocol:

-

Setup: Dissolve racemic 1-cyclopropylethylamine (100 mM) in dry MTBE or Toluene.

-

Acyl Donor: Add Ethyl Methoxyacetate (0.55 eq). Note: Methoxyacetate is faster than acetates due to the inductive effect of the oxygen.

-

Biocatalysis: Add immobilized CALB (Novozym 435, 20 mg/mmol). Incubate at 30°C with orbital shaking.[1]

-

Workup: The enzyme selectively acylates the (

)-enantiomer.[1] Filter the enzyme.[1] -

Separation: The resulting (

)-amide and (

Visualization of Synthetic Logic

Figure 1: Comparison of Asymmetric Synthesis (Top) vs. Enzymatic Resolution (Bottom) pathways.

Analytical Resolution: "The Measure Phase"

Accurate determination of Enantiomeric Excess (ee) is non-negotiable.[1] Direct chiral HPLC is the gold standard, though derivatization is a robust backup.

Chiral HPLC Method

The lack of a strong chromophore in 1-cyclopropylethylamine makes UV detection at standard wavelengths (254 nm) difficult.[1] Detection at 210 nm or using a Refractive Index (RI) detector is required unless derivatized.[1]

Recommended System:

-

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-phenylcarbamate based).[1]

-

Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (98 : 2 : 0.1).[1]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Temperature: 25°C.

-

Selectivity: The carbamate groups on the stationary phase interact via hydrogen bonding with the amine.[1] The cyclopropyl group fits into the chiral grooves of the polymer.

Derivatization (GITC Method)

If direct HPLC sensitivity is low, derivatize with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) .

-

Reaction: Amine + GITC

Thiourea diastereomers.[1] -

Advantage: Introduces a strong chromophore and converts enantiomers into diastereomers, which are separable on standard C18 columns.[1]

Data Summary & Reference Values

| Parameter | Value / Description |

| Molecular Formula | C |

| Molecular Weight | 85.15 g/mol |

| Boiling Point | ~90-92°C |

| pKa | ~10.8 (Conjugate acid) |

| CAS (Racemic) | 1621-24-5 |

| CAS ((R)-Isomer) | 6240-96-6 |

| Preferred Salt | Hydrochloride (Hygroscopic solid) |

| Storage | Store under Argon at 2-8°C; amine absorbs CO |

Pharmaceutical Relevance

The 1-cyclopropylethylamine moiety is a key building block in several therapeutic areas:

-

Calcimimetics: Analogs of Cinacalcet where the naphthyl or phenyl rings are modified.[1]

-

Kinase Inhibitors: Used in JAK kinase inhibitors to occupy hydrophobic pockets (e.g., ATP binding sites) where the cyclopropyl group provides optimal shape complementarity without the metabolic liability of flexible alkyl chains.

-

Antivirals: Integrated into core structures to improve oral bioavailability.[1]

Chiral Recognition Mechanism

The following diagram illustrates how the chiral stationary phase (CSP) differentiates the enantiomers based on the "Three-Point Interaction" model.

Figure 2: Schematic of the "Three-Point Interaction" model on a polysaccharide chiral column.

References

-

Ellman, J. A., et al. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

-

Gotor, V., et al. (2006).[1] "Enzymatic Kinetic Resolution of Amines." Organic Process Research & Development.

-

Phenomenex. (2024).[1] "Chiral HPLC Separation Strategies." Phenomenex Technical Guide.

-

PubChem. (2024).[1][2] "1-Cyclopropylethylamine Compound Summary." National Library of Medicine.[1][5][6]

-

ChemicalBook. (2024).[1][6] "this compound CAS Data." ChemicalBook Registry.[1]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Cyclopropaneethanamine | C5H11N | CID 10240761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-CYCLOPROPYL-ETHYLAMINE | 1621-24-5 [chemicalbook.com]

- 5. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-alpha-Methylcyclopropanemethylamine basic characteristics

An In-depth Technical Guide to (R)-α-Methylcyclopropanemethylamine: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

(R)-α-Methylcyclopropanemethylamine, systematically named (R)-1-cyclopropyl-N-methylethanamine, is a chiral amine of significant interest in the fields of medicinal chemistry and materials science. The presence of a stereogenic center and the unique conformational constraints imposed by the cyclopropyl group make it a valuable building block for the synthesis of complex molecular architectures with specific biological activities or material properties. This guide provides a comprehensive overview of its fundamental characteristics, a proposed synthetic route, potential applications, and essential safety and handling information.

While specific experimental data for the (R)-enantiomer is not extensively available in public literature, this guide synthesizes information from closely related compounds and established chemical principles to provide a robust technical overview for researchers, scientists, and drug development professionals. The racemic mixture, (1-Cyclopropylethyl)methylamine, is identified by CAS Number 926200-63-7.[1]

Physicochemical Characteristics

The physicochemical properties of (R)-α-Methylcyclopropanemethylamine can be inferred from the data available for its racemic mixture, 1-cyclopropyl-N-methylethanamine. These computed properties, sourced from the PubChem database, provide a foundational understanding of the molecule's behavior.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N | PubChem[1] |

| Molecular Weight | 99.17 g/mol | PubChem[1] |

| IUPAC Name | 1-cyclopropyl-N-methylethanamine | PubChem[1] |

| SMILES | CC(C1CC1)NC | PubChem[1] |

| InChIKey | CBWBPZZRBSZHEE-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

| Complexity | 57.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Proposed Synthesis of (R)-α-Methylcyclopropanemethylamine

The enantioselective synthesis of (R)-α-Methylcyclopropanemethylamine is not explicitly detailed in readily available literature. However, a viable synthetic pathway can be proposed based on established methods for the synthesis of chiral amines and related cyclopropyl derivatives. The following multi-step synthesis is designed to yield the target compound with high enantiomeric purity. This proposed route first involves the synthesis of the chiral primary amine, (R)-1-cyclopropylethylamine, followed by N-methylation.

The synthesis of the related (S)-1-cyclopropylethylamine has been described, and this methodology can be adapted by using the corresponding (R)-chiral auxiliary.[2]

Experimental Protocol

Step 1: Synthesis of this compound

This step is adapted from a patented method for the synthesis of the (S)-enantiomer.[2]

-

Condensation: In a round-bottom flask, dissolve cyclopropyl methyl ketone (1.0 eq) and (R)-(+)-α-phenylethylamine (1.0 eq) in a suitable solvent such as toluene. Add a Lewis acid catalyst, for example, titanium(IV) isopropoxide (0.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

-

Reduction: Cool the reaction mixture to room temperature. Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise. Stir the reaction for several hours until the imine intermediate is fully reduced.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Debenzylation: The resulting secondary amine is debenzylated via hydrogenolysis. Dissolve the crude product in methanol and add a palladium on carbon catalyst (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir until the reaction is complete.

-

Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The resulting this compound can be purified by distillation or chromatography.

Step 2: N-methylation of this compound

-

Reductive Amination: In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol. Add formaldehyde (1.1 eq, as a 37% aqueous solution). Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the mixture in an ice bath and add sodium borohydride (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, (R)-α-Methylcyclopropanemethylamine, can be purified by distillation or column chromatography.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of (R)-α-Methylcyclopropanemethylamine.

Applications and Biological Significance

Chiral cyclopropylamines are valuable scaffolds in drug discovery and development. The rigid cyclopropane ring can lock the conformation of a molecule, leading to higher binding affinity and selectivity for biological targets.

-

Medicinal Chemistry: Cyclopropylamine moieties are present in a number of bioactive molecules. They can act as bioisosteres for other groups, improving metabolic stability and pharmacokinetic properties. The (R)-enantiomer of α-Methylcyclopropanemethylamine would be a key intermediate for the synthesis of stereochemically pure drug candidates, potentially leading to improved efficacy and reduced off-target effects.

-

Agrochemicals: The unique structural features of cyclopropylamines are also utilized in the design of novel pesticides and herbicides.[3]

-

Materials Science: Chiral amines are used in the synthesis of specialty polymers and as resolving agents in asymmetric synthesis.[3] The defined stereochemistry of (R)-α-Methylcyclopropanemethylamine could be exploited in the creation of chiral polymers with specific optical or mechanical properties.[3]

Conceptual Role in Drug-Receptor Interaction

Caption: Stereospecific binding of enantiomers to a chiral receptor.

Safety and Handling

Detailed safety information for (R)-α-Methylcyclopropanemethylamine is not available. The following information is based on the safety data for the related compound, this compound, and general principles for handling chiral amines.[4]

| Hazard | Description |

| GHS Pictograms | Flammable, Corrosive, Toxic |

| Signal Word | Danger |

| Hazard Statements | H225: Highly flammable liquid and vapor.[4]H301: Toxic if swallowed.[4]H314: Causes severe skin burns and eye damage.[4] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from ignition sources.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

(R)-α-Methylcyclopropanemethylamine is a chiral building block with significant potential in various scientific and industrial fields. While direct experimental data is limited, this guide provides a comprehensive technical overview based on sound chemical principles and data from closely related compounds. The proposed synthetic route offers a practical approach for its preparation, paving the way for further research into its applications in drug discovery, agrochemicals, and materials science. As with any chemical, proper safety precautions are paramount during its handling and use.

References

- CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. (URL: )

- US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google P

-

Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 - PMC. (URL: [Link])

-

Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC - NIH. (URL: [Link])

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (URL: [Link])

-

Cyclopropanamine, N-methyl-N-propyl - SIELC Technologies. (URL: [Link])

-

The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclo- propanes - ChemRxiv. (URL: [Link])

-

1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem - NIH. (URL: [Link])

-

(1-Cyclopropylethyl)methylamine | C6H13N | CID 16772299 - PubChem. (URL: [Link])

-

N-(1-adamantylmethyl)-1-cyclopropyl-methanamine | C15H25N | CID 3010133 - PubChem. (URL: [Link])

-

N-cyclopropyl-N-methylcyclopentanamine | C9H17N | CID 67119127 - PubChem. (URL: [Link])

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC - NIH. (URL: [Link])

-

1-cyclobutyl-2-cyclopropyl-N-methylethanamine | C10H19N | CID 64986744 - PubChem. (URL: [Link])

-

2-[1-(chloromethyl)cyclopropyl]-N-methylethanamine | C7H14ClN | CID 131048948 - PubChem. (URL: [Link])

- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google P

-

Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC - NIH. (URL: [Link])

-

Document: New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. (CHEMBL1122899) - ChEMBL - EMBL-EBI. (URL: [Link])

-

Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines - PubMed Central. (URL: [Link])

-

(PDF) A New Entry to Enantioselective Synthesis of - Amanote Research. (URL: [Link])

Sources

- 1. (1-Cyclopropylethyl)methylamine | C6H13N | CID 16772299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 3. longdom.org [longdom.org]

- 4. (R)-1-(Cyclopropylethyl)amine | 6240-96-6 [amp.chemicalbook.com]

A Technical Guide to the Commercial Availability and Application of (R)-1-Cyclopropylethylamine for Advanced Research

Introduction: The Strategic Importance of the Cyclopropyl Moiety

In the landscape of modern medicinal chemistry and drug discovery, the cyclopropyl group stands out as a "bioisostere" of choice, offering a unique combination of rigidity and metabolic stability.[1][2] Its incorporation into molecular scaffolds can significantly enhance biological potency, improve pharmacokinetic profiles, and reduce off-target effects.[2] (R)-1-Cyclopropylethylamine (CAS: 6240-96-6), a chiral primary amine, is a quintessential building block that leverages these advantages.[3][4] Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex therapeutic agents, including antiviral, antidepressant, and anticancer compounds.[5][6]

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the commercial landscape for this compound. Beyond a simple list of suppliers, this document offers practical, field-proven insights into quality control, analytical validation, and scalable synthesis, ensuring that scientific endeavors are built upon a foundation of reliable and well-characterized starting materials.

Section 1: Commercial Procurement and Supplier Overview

This compound is available from a range of specialty chemical suppliers. Procurement for research-scale quantities is generally straightforward, though availability for large-scale GMP (Good Manufacturing Practice) campaigns may require direct engagement with primary manufacturers. When sourcing this reagent, it is critical to verify the CAS number (6240-96-6) and specify the required enantiomeric excess (e.e.), as the racemic and (S)-enantiomer are also commercially available.[3][7]

Below is a comparative table of representative commercial suppliers. Please note that catalog listings and stock levels are subject to change, and direct inquiry is always recommended.

| Supplier | Product Name Example | Purity Specification | CAS Number |

| Amerigo Scientific | This compound | ≥98.5% (GC); 99% | 6240-96-6 |

| Alfa Aesar | This compound | 98%, ee 98+% | 6240-96-6 |

| Energy Chemical | This compound | 99% | 6240-96-6 |

| Finetech Industry Ltd. | This compound | 99% | 6240-96-6 |

| BASF (via distributors) | This compound, ChiPros® | 99% | 6240-96-6 |

This table is for illustrative purposes. Researchers should consult supplier websites for current product numbers, specifications, and availability.[4][8]

Section 2: Quality Control & In-House Validation Protocol

Trustworthiness Directive: The certificate of analysis (CoA) provided by a supplier is a critical starting point, but it should not be the final word on material quality. From an application scientist's perspective, independent verification of identity and enantiomeric purity is a non-negotiable step to ensure the integrity and reproducibility of downstream experimental results. Variations in supplier batches can introduce unforeseen variables into sensitive synthetic or biological assays.

A robust quality control workflow for chiral amines relies on established analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess due to its accuracy and reproducibility.[9]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol describes a general method for resolving the enantiomers of 1-cyclopropylethylamine. Optimization may be required based on the specific instrumentation and column used.

Causality: The choice of a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is based on their proven broad applicability and success in resolving a wide range of chiral amines through hydrogen bonding, dipole-dipole, and steric interactions.[9] The mobile phase, a mixture of a non-polar solvent (alkane) and an alcohol, allows for fine-tuning of retention times and resolution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample at 1.0 mg/mL in the mobile phase.

-

Prepare a corresponding 1.0 mg/mL solution of the racemic (R/S)-1-cyclopropylethylamine standard to establish retention times for both enantiomers.

-

-

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV/Vis detector.

-

Chiral Column: A polysaccharide-based CSP, such as Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent.

-

Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v). Note: The small amount of amine additive (DEA) is crucial for improving peak shape and preventing tailing.

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 5 µL.

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

-

Inject the racemic standard to identify the retention times of the (S) and (R) enantiomers.

-

Inject the this compound sample.

-

Integrate the peak areas for both enantiomers observed in the sample chromatogram.

-

-

Data Analysis:

-

Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

The result should be ≥98.5% for high-quality material.

-

Section 3: Scalable Synthesis of this compound

While commercial procurement is suitable for many applications, large-scale projects or custom research may necessitate an in-house synthesis. A reliable and scalable method is reductive amination using a chiral auxiliary. The following workflow is adapted from established industrial processes and provides a robust route to the target compound with high optical purity.[10]

Synthetic Workflow Overview

The process involves three key steps: diastereoselective imine formation, reduction, and deprotection of the chiral auxiliary.[10]

Caption: A three-step synthetic workflow for producing this compound.

Detailed Synthetic Protocol

Self-Validation: This diastereoselective approach is inherently self-validating. The formation of the diastereomeric secondary amine allows for potential purification by crystallization or chromatography to upgrade the diastereomeric excess, which directly translates to the enantiomeric excess of the final product after deprotection.

Step 1: Condensation to Form Chiral Imine (INT1)

-

Rationale: The condensation of cyclopropyl methyl ketone with a chiral amine, (R)-α-methylbenzylamine, forms a chiral imine. A Lewis acid catalyst like titanium isopropoxide (Ti(OiPr)₄) is used to drive the reaction to completion by scavenging the water byproduct.[10]

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon), add cyclopropyl methyl ketone (1.0 eq) and a suitable solvent such as THF.[10]

-

Add (R)-α-methylbenzylamine (1.05 eq) followed by the dropwise addition of Ti(OiPr)₄ (1.1 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the ketone.

-

Cool the reaction to room temperature. The crude imine is typically used directly in the next step without purification.

Step 2: Diastereoselective Reduction (INT2)

-

Rationale: The imine is reduced to the corresponding secondary amine. Sodium borohydride (NaBH₄) is a mild and cost-effective reducing agent that provides good diastereoselectivity, favoring the desired (R,R) diastereomer due to steric hindrance directing the hydride attack.[10]

-

Cool the crude imine solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the internal temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours until the imine is fully consumed.

-

Carefully quench the reaction by the slow addition of water, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Hydrogenolytic Debenzylation (PROD)

-

Rationale: The final step is the removal of the chiral auxiliary via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly efficient catalyst for cleaving the benzylic C-N bond, releasing the free primary amine and generating toluene as a byproduct.[10]

-

Dissolve the crude secondary amine (INT2) in a protic solvent like methanol (MeOH).

-

Transfer the solution to a hydrogenation vessel and add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (H₂, 50-100 psi) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction for the consumption of the starting material.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or salt formation to yield pure this compound.

Conclusion

This compound is a readily accessible and highly valuable chiral building block for drug discovery and development. While numerous commercial suppliers offer this reagent at high purity, it is incumbent upon the research scientist to perform rigorous in-house quality control to validate enantiomeric integrity. For applications requiring larger quantities, the described scalable synthesis provides a reliable and field-tested alternative. By combining careful sourcing, robust analytical verification, and a sound understanding of its synthetic routes, researchers can confidently leverage the unique properties of this compound to advance the next generation of chemical innovation.

References

-

Amerigo Scientific. This compound (≥98.5% (GC); 99%). Amerigo Scientific. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7016286, this compound. PubChem. [Link]

-

Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. [Link]

- Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 519239, 1-Cyclopropylethanamine. PubChem. [Link]

-

Veeprho. Citalopram EP Impurity D | CAS 62498-67-3. Veeprho. [Link]

-

de Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

SynThink Research Chemicals. Citalopram EP Impurity D | 144025-14-9; 62498-67-3 (Free base). SynThink. [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. researchgate.net [researchgate.net]